p-Glu-phe-leu-p-nitroanilide

Overview

Description

p-Glu-phe-leu-p-nitroanilide is a synthetic peptide substrate commonly used in biochemical research. It is a chromogenic substrate for thiol proteases such as papain, ficin, and bromelain . The compound is characterized by its ability to release p-nitroaniline upon enzymatic cleavage, which can be quantitatively measured due to its yellow color .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Glu-phe-leu-p-nitroanilide involves multiple steps of peptide coupling reactions. Typically, the synthesis starts with the protection of amino groups followed by the sequential addition of amino acids using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) . The final step involves the deprotection of the amino groups and the coupling of p-nitroaniline to the peptide chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is then lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Enzymatic Hydrolysis

pGPLNA undergoes hydrolysis at the peptide bond between leucine and p-nitroaniline, releasing the chromogenic product p-nitroaniline. This reaction is catalyzed by proteases such as leupeptin-inactivating enzyme (LIE) , bromelain , and thiol proteases , with activity measurable via spectrophotometry (absorbance at 405 nm) .

Key Kinetic Parameters

| Enzyme | (µM) | (s⁻¹) | (mM⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| LIE | 250 | 0.5 | 2.0 | |

| Bromelain | 430* | N/A | N/A |

*Reported as optimal substrate concentration for bromelain activity assays .

Enzyme Specificity

pGPLNA exhibits strict specificity for enzymes recognizing leucine at the P1 position (Table 1). This selectivity distinguishes it from substrates hydrolyzed by arginine- or tyrosine-specific proteases .

Table 1: Substrate Specificity of LIE

| Substrate | Hydrolysis Activity |

|---|---|

| pGlu-Phe-Leu-p-nitroanilide | +++ |

| Leu-p-nitroanilide | ++++ |

| Tyr-p-nitroanilide | - |

| Arg-p-nitroanilide | - |

Key Observations :

-

LIE hydrolyzes pGPLNA at 50% efficiency compared to Leu-p-nitroanilide .

-

Bromelain cleaves pGPLNA optimally at pH 6.0–7.0 , with activity inhibited by cysteine protease inhibitors (e.g., iodoacetamide) .

Optimal Conditions

Inhibitors

| Inhibitor | Effect on Activity | Enzyme | Source |

|---|---|---|---|

| Iodoacetamide | Complete inhibition | Bromelain | |

| Mercuric chloride | Complete inhibition | Bromelain | |

| DFP* | Partial inhibition | LIE |

*Diisopropyl fluorophosphate (DFP) shows limited efficacy against LIE .

Mechanistic Insights

-

Catalytic Mechanism : Thiol proteases (e.g., bromelain) employ a cysteine residue for nucleophilic attack on the scissile bond, forming an acyl-enzyme intermediate before releasing p-nitroaniline .

-

Structural Basis : The glutamic acid residue in pGPLNA enhances substrate binding via electrostatic interactions with enzyme active sites .

Scientific Research Applications

Protease Activity Measurement

One of the primary applications of p-Glu-phe-leu-p-nitroanilide is in measuring the activity of specific proteases that cleave after leucine residues. The release of p-nitroaniline upon cleavage can be quantitatively assessed using spectrophotometric methods, allowing researchers to determine enzyme kinetics and substrate specificity.

Case Studies and Protocols

- Quantification of Ficin Enzyme Activity : Ficin, a protease derived from fig latex, has been studied using this compound as a substrate to evaluate its activity under various conditions. The results indicated that the enzyme exhibits optimal activity at specific pH levels, which is crucial for applications in food processing and biotechnology .

- Biofortification of Pearl Millet : In agricultural studies, this substrate has been utilized to assess the proteolytic activity of enzymes involved in the biofortification process, enhancing the nutritional content of crops .

Enzyme Specificity Studies

The specificity of various proteases towards this compound has been explored in several studies. This compound serves as a model substrate to understand how different proteases interact with peptide bonds and their catalytic mechanisms.

Research Insights

- Studies have shown that microbial proteases exhibit varying degrees of specificity towards this synthetic substrate, which aids in the classification and identification of new proteolytic enzymes .

- The use of this substrate has also facilitated the discovery of expanded substrate specificity in dipeptidyl peptidases (DPPs), which are critical for understanding metabolic processes related to diabetes and obesity .

Industrial Applications

The utility of this compound extends beyond academic research into industrial applications, particularly in the food and detergent industries where proteases play a vital role.

Industrial Case Studies

- Food Industry : In food processing, proteases are utilized for tenderizing meat and improving texture. The ability to measure their activity using this compound allows for optimization of enzymatic processes to enhance product quality .

- Detergent Formulations : Proteases are also incorporated into laundry detergents to break down protein-based stains. The effectiveness of these formulations can be evaluated using this synthetic substrate to ensure optimal performance .

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Insights |

|---|---|---|

| Protease Activity | Measurement with Ficin | Optimal activity at specific pH levels |

| Agricultural Research | Biofortification studies | Enhances nutritional content |

| Enzyme Specificity | Classification of microbial proteases | Identification of new enzymes |

| Food Industry | Tenderizing meat | Optimization of enzymatic processes |

| Detergent Formulations | Evaluation of protease effectiveness | Improved stain removal capabilities |

Mechanism of Action

The mechanism of action of p-Glu-phe-leu-p-nitroanilide involves its cleavage by thiol proteases. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline . The molecular targets are the active sites of thiol proteases, and the pathway involves the formation of a tetrahedral intermediate during the cleavage reaction .

Comparison with Similar Compounds

Similar Compounds

p-Glu-phe-leu-p-nitroanilide: Chromogenic substrate for thiol proteases.

Nα-Benzoyl-L-arginine ethyl ester hydrochloride: Substrate for trypsin and other serine proteases.

Z-Gly-Pro-Arg p-nitroanilide acetate salt: Substrate for thrombin and other serine proteases.

Uniqueness

This compound is unique due to its specificity for thiol proteases and its chromogenic properties . Unlike other substrates, it releases a colored product (p-nitroaniline) that can be easily quantified, making it highly useful for enzyme assays .

Biological Activity

p-Glu-Phe-Leu-p-nitroanilide (GPLNA) is a synthetic peptide substrate widely used in biochemical research, particularly in the study of proteolytic enzymes. Its structure, featuring a p-nitroanilide moiety, allows for the quantification of enzymatic activity through the release of p-nitroaniline upon hydrolysis. This article delves into the biological activity of GPLNA, summarizing key research findings, case studies, and enzyme specificity data.

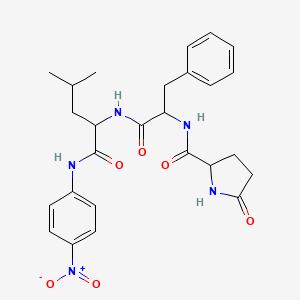

Chemical Structure

GPLNA is composed of three amino acids: pyroglutamic acid (p-Glu), phenylalanine (Phe), and leucine (Leu), linked to a p-nitroanilide group. The chemical structure can be represented as follows:

Enzymatic Hydrolysis

The biological activity of GPLNA primarily revolves around its hydrolysis by various proteases. The hydrolysis process can be quantitatively measured, providing insights into enzyme kinetics and substrate specificity.

Enzyme Specificity

Research indicates that GPLNA is preferentially hydrolyzed by specific enzymes, particularly those with a preference for leucine at the P1 position. For instance, studies have shown that leupeptin-inactivating enzymes exhibit significant activity towards GPLNA compared to other substrates. The kinetic parameters such as and have been calculated to assess enzyme efficiency.

| Substrate | K_m (µM) | k_cat (s^-1) | Enzyme |

|---|---|---|---|

| GPLNA | 250 | 0.5 | LIE |

| Leu-p-nitroanilide | 100 | 1.5 | LIE |

Study 1: Hydrolysis by Leupeptin-Inactivating Enzyme

In a study focusing on the leupeptin-inactivating enzyme (LIE), GPLNA was shown to be hydrolyzed effectively under optimal conditions (pH 9.0, 40°C). The study measured the initial velocity of substrate hydrolysis, demonstrating that LIE had a higher catalytic efficiency for GPLNA than for other aminoacyl-p-nitroanilides lacking leucine at the P1 position .

Study 2: Metabolism in Mammary Tissue

Another significant study explored the metabolism of aminoacyl-p-nitroanilides, including GPLNA, in rat mammary tissue. The findings revealed that GPLNA could trans-stimulate D-aspartate efflux from mammary explants, indicating its potential role in physiological processes related to lactation .

The hydrolysis of GPLNA involves the cleavage of the peptide bond between leucine and p-nitroanilide, facilitated by serine or cysteine proteases. The release of p-nitroaniline serves as a measurable product that can be quantified spectrophotometrically.

Q & A

Basic Research Questions

Q. What spectroscopic parameters should be optimized to quantify p-nitroaniline release from p-Glu-phe-leu-p-nitroanilide in enzymatic assays?

- Methodological Answer : Use a spectrophotometer to measure absorbance at 405 nm, where p-nitroaniline exhibits maximal absorption. Calibrate the assay using a standard curve of synthetic p-nitroaniline, accounting for molar extinction coefficients (typically ~9,500–10,500 M⁻¹cm⁻¹). Ensure buffer compatibility (e.g., avoid high absorbance buffers like Tris at this wavelength) and include blank controls to subtract background noise .

Q. How should this compound be stored to maintain stability for long-term experiments?

- Methodological Answer : Store lyophilized substrate at -20°C in a desiccated environment. For reconstituted solutions, aliquot to avoid repeated freeze-thaw cycles and test purity via HPLC before critical experiments. Degradation can be monitored by comparing fresh and stored samples’ absorption spectra .

Q. What are the standard protocols for synthesizing and characterizing this compound?

- Methodological Answer : Synthesize via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Purify via reverse-phase HPLC with a C18 column and characterize using mass spectrometry (e.g., MALDI-TOF) and NMR to confirm sequence and purity. Optimize coupling steps for glutamic acid and nitroanilide groups to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data (e.g., non-linear Michaelis-Menten plots) when using this compound?

- Methodological Answer : Investigate potential causes: (1) Substrate inhibition at high concentrations—test lower concentration ranges; (2) Enzyme inactivation—pre-incubate enzyme with inhibitor controls; (3) Non-specific hydrolysis—include protease inhibitors. Use alternative models like the Hill equation or pre-steady-state kinetics to analyze cooperative effects .

Q. What experimental design principles minimize interference from endogenous proteases in cell lysate assays with this compound?

- Methodological Answer : Pre-clear lysates with affinity columns to remove non-target proteases. Use selective inhibitors (e.g., caspase-specific inhibitors for apoptosis studies) and validate specificity via knockout controls. Optimize reaction pH and temperature to favor target enzyme activity over background proteolysis .

Q. How can time-resolved fluorescence or stopped-flow techniques enhance the resolution of p-nitroaniline release kinetics?

- Methodological Answer : Couple the assay with rapid-mixing systems (e.g., stopped-flow spectrophotometry) to capture early kinetic phases. For fluorescence, modify the substrate with quencher-fluorophore pairs (e.g., FRET-based probes) to increase sensitivity. Validate against traditional absorbance methods to ensure data consistency .

Q. What statistical frameworks are appropriate for analyzing substrate stability under varying pH and temperature conditions?

- Methodological Answer : Apply Arrhenius kinetics to model degradation rates across temperatures. Use multivariate ANOVA to assess pH and temperature interactions. For non-linear decay, employ mixed-effects models or Bayesian inference to account for batch variability .

Q. Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound purity across experiments?

- Methodological Answer : Standardize procurement from certified suppliers and document lot numbers. Pre-test each batch via HPLC and mass spectrometry. Normalize activity measurements using internal controls (e.g., a reference enzyme with known kinetic parameters) .

Q. What steps ensure reproducibility when sharing protocols involving this compound?

- Methodological Answer : Provide raw absorbance data, instrument calibration logs, and detailed buffer compositions in supplemental materials. Use open-source platforms (e.g., GitHub) to share analysis scripts for kinetic modeling. Adhere to NIH guidelines for reporting preclinical data .

Q. Ethical & Safety Considerations

Q. What safety protocols are essential when handling this compound in biohazardous environments?

Properties

IUPAC Name |

N-[1-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N5O6/c1-16(2)14-21(25(34)27-18-8-10-19(11-9-18)31(36)37)29-26(35)22(15-17-6-4-3-5-7-17)30-24(33)20-12-13-23(32)28-20/h3-11,16,20-22H,12-15H2,1-2H3,(H,27,34)(H,28,32)(H,29,35)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVMZXVGZDVXDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.